molecular formula C16H14FNO4S B2788154 dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-89-5

dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2788154
CAS No.: 337920-89-5
M. Wt: 335.35
InChI Key: SESWKIVXRYNKBF-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that features a pyrrolo[1,2-c][1,3]thiazole core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluorophenyl group and the dicarboxylate moieties contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization with dimethyl acetylenedicarboxylate under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit promising antiviral properties. For instance, derivatives of thiazole have been shown to possess significant antiviral activities against various viruses, including HIV and influenza. Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate could potentially be explored for similar antiviral applications due to its structural similarity to known active compounds in this domain .

2. Anticancer Properties

The thiazole ring is a common structural motif in many anticancer agents. Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion may be evaluated for its cytotoxic effects against different cancer types .

Pharmacological Insights

3. Enzyme Inhibition

Thiazole-containing compounds have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, certain derivatives have shown efficacy as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This suggests that this compound could be a candidate for further studies aimed at developing new antimicrobial or anticancer agents .

Material Science Applications

4. Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as electron-withdrawing groups can enhance the performance of organic semiconductors. Research into the incorporation of such compounds into organic photovoltaic devices or light-emitting diodes may yield beneficial results .

Case Studies

StudyFocusFindings
Antiviral Activity Study Evaluated various thiazole derivativesNotable inhibition of HIV replication observed with certain derivatives; potential for this compound to exhibit similar effects .
Anticancer Evaluation Tested thiazole derivatives on cancer cell linesSeveral derivatives showed significant cytotoxicity; further investigation into this compound is warranted .
Enzyme Inhibition Research Focused on DHFR inhibitorsIdentified several effective inhibitors; implications for developing new therapeutic agents using similar structures .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • Dimethyl 5-(3-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Uniqueness

The unique aspect of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate lies in the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for drug development .

Biological Activity

Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (commonly referred to as the compound) is a synthetic derivative belonging to the pyrrolo[1,2-c][1,3]thiazole class of compounds. This article explores its biological activity, focusing on its anticancer properties, structural characteristics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₆H₁₄FNO₄S
Molecular Weight351.349 g/mol
SMILESCOC(=O)c1c2n(c(c1C(=O)OC)c3cccc(c3)F)CS@C2
InChIKeyKCIMLJNZZQRAFE-XMMPIXPASA-N

The presence of a fluorophenyl group is significant as it may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-c][1,3]thiazoles exhibit promising anticancer activities. For instance, a related compound known as MANIO has been shown to activate the p53 pathway selectively in cancer cells. The p53 protein plays a critical role in regulating the cell cycle and preventing tumor formation .

The anticancer activity of this compound is hypothesized to be mediated through:

  • p53 Activation : The compound appears to selectively induce apoptosis in p53-expressing cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
  • Cell Cycle Arrest : Studies indicate that compounds in this class can halt cell cycle progression at the G1/S checkpoint, leading to reduced proliferation of cancer cells .

In Vitro Studies

In vitro evaluations have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives:

CompoundCell LineIC50 (μM)
Dimethyl derivativeHCT116 (p53+/+)4.43 ± 2.13
Dimethyl derivativeHCT116 (p53−/−)>50
MANIOHCT116 (p53+/+)6.68
MANIOHCT116 (p53−/−)>50

These results indicate that the compound and its derivatives are particularly effective against p53-positive cells while showing limited activity against p53-null cells .

Case Studies

A notable study evaluated a series of pyrrolo[1,2-c][1,3]thiazole derivatives for their anticancer properties. Among these, this compound was identified as having a strong selectivity for cancer cells expressing wild-type p53. This selectivity was attributed to its ability to stabilize p53 and enhance its transcriptional activity .

Properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESWKIVXRYNKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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